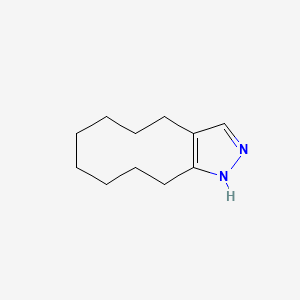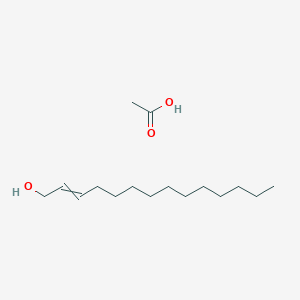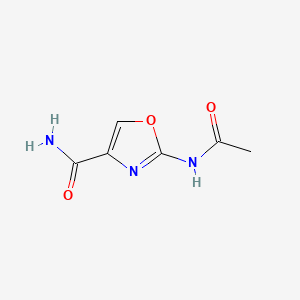
Diethyl 3,4-dibromohexanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl 3,4-dibromohexanedioate is an organic compound with the molecular formula C10H16Br2O4 It is a diester derivative of hexanedioic acid, featuring bromine atoms at the 3rd and 4th positions of the hexane chain
Preparation Methods
Synthetic Routes and Reaction Conditions: Diethyl 3,4-dibromohexanedioate can be synthesized through a multi-step process. One common method involves the bromination of diethyl hexanedioate. The reaction typically uses bromine (Br2) as the brominating agent in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the 3rd and 4th positions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through distillation or recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions: Diethyl 3,4-dibromohexanedioate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as hydroxide ions (OH-) or amines (NH2-).
Reduction Reactions: The compound can be reduced to diethyl hexanedioate using reducing agents like lithium aluminum hydride (LiAlH4).
Hydrolysis: The ester groups can be hydrolyzed to yield hexanedioic acid and ethanol.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous solution.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Hydrolysis: Aqueous hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products:
Substitution: Diethyl 3,4-dihydroxyhexanedioate.
Reduction: Diethyl hexanedioate.
Hydrolysis: Hexanedioic acid and ethanol.
Scientific Research Applications
Diethyl 3,4-dibromohexanedioate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its role in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of polymers and advanced materials due to its reactivity and functional groups.
Mechanism of Action
The mechanism of action of diethyl 3,4-dibromohexanedioate involves its reactivity towards nucleophiles and reducing agents. The bromine atoms at the 3rd and 4th positions make it susceptible to nucleophilic substitution reactions, while the ester groups can undergo hydrolysis and reduction. These reactions enable the compound to participate in various synthetic pathways, leading to the formation of diverse products.
Comparison with Similar Compounds
Diethyl 2,5-dibromohexanedioate: Similar structure but with bromine atoms at the 2nd and 5th positions.
Diethyl 3,4-dichlorohexanedioate: Chlorine atoms instead of bromine at the 3rd and 4th positions.
Diethyl hexanedioate: Lacks the bromine atoms, making it less reactive in substitution reactions.
Uniqueness: Diethyl 3,4-dibromohexanedioate is unique due to the specific positioning of bromine atoms, which imparts distinct reactivity and chemical properties. This makes it a valuable compound in organic synthesis and material science, offering versatility in various chemical transformations.
Properties
CAS No. |
34926-61-9 |
|---|---|
Molecular Formula |
C10H16Br2O4 |
Molecular Weight |
360.04 g/mol |
IUPAC Name |
diethyl 3,4-dibromohexanedioate |
InChI |
InChI=1S/C10H16Br2O4/c1-3-15-9(13)5-7(11)8(12)6-10(14)16-4-2/h7-8H,3-6H2,1-2H3 |
InChI Key |
CLNFOLRUQAFJLZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(C(CC(=O)OCC)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3aS,6aR)-6,6,6a-Trimethylhexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B14673029.png)
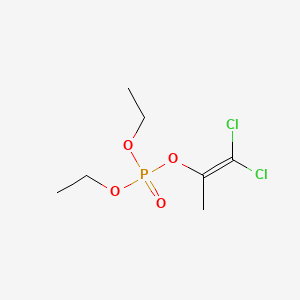
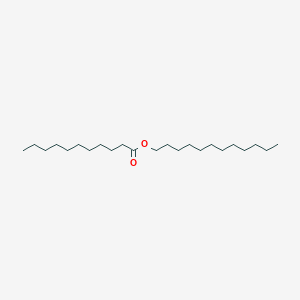

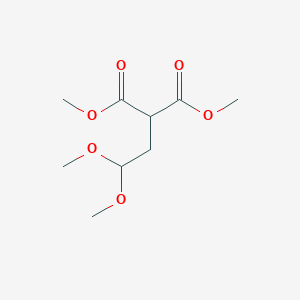
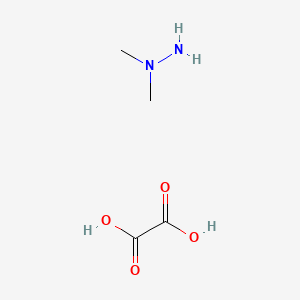
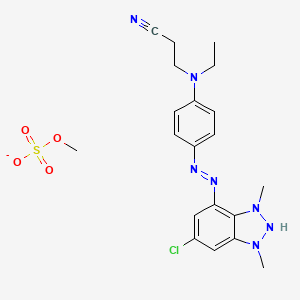
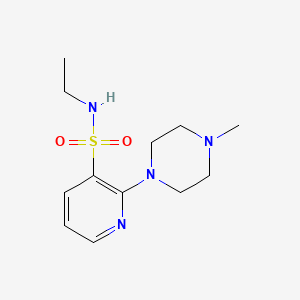


![1-(4-{2-Hydroxy-3-[4-(3-methoxyphenyl)piperazin-1-yl]propoxy}phenyl)propan-1-one](/img/structure/B14673091.png)
